molecular formula C10H10F2O3 B6305234 2,6-Difluoro-4-isopropoxybenzoic acid CAS No. 1993479-26-7

2,6-Difluoro-4-isopropoxybenzoic acid

Cat. No. B6305234
CAS RN: 1993479-26-7
M. Wt: 216.18 g/mol
InChI Key: ZVVGOERORRXUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-4-isopropoxybenzoic acid (DIPB) is a fluorinated organic acid. It is a versatile compound with a broad range of applications, from pharmaceuticals to agrochemicals. DIPB is also used as a reagent in organic synthesis. It has been used in the synthesis of a variety of compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-isopropoxybenzoic acid is not well understood. However, it is believed that the reaction of 2,6-Difluoro-4-isopropoxybenzoic acid with the Lewis acid catalyst leads to the formation of a difluoroalkyl carboxylic acid, which can then react with other compounds to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-Difluoro-4-isopropoxybenzoic acid are not well understood. However, studies have shown that it may have some anti-inflammatory and antioxidant properties. In addition, it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 2,6-Difluoro-4-isopropoxybenzoic acid in lab experiments are that it is relatively easy to synthesize, it is relatively stable, and it is relatively inexpensive. The main limitation of using 2,6-Difluoro-4-isopropoxybenzoic acid in lab experiments is that it is not as widely used as other compounds and may not be available in all laboratories.

Future Directions

For 2,6-Difluoro-4-isopropoxybenzoic acid research include the development of new synthesis methods, the exploration of its potential use in the synthesis of new compounds, the study of its biochemical and physiological effects, and the development of new applications. Additionally, further research may be conducted to explore its potential use in the treatment of various diseases, including cancer. Finally, further research may be conducted to explore its potential use as a reagent in organic synthesis.

Synthesis Methods

The synthesis of 2,6-Difluoro-4-isopropoxybenzoic acid is based on the reaction of 2,6-difluorobenzaldehyde and isopropyl alcohol in the presence of a Lewis acid catalyst. The reaction is carried out in a solvent such as dichloromethane or toluene at a temperature of 40-50°C. The reaction is completed in 1-2 hours. The resulting product is a white solid with a melting point of 131-133°C.

Scientific Research Applications

2,6-Difluoro-4-isopropoxybenzoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. It has also been used as a reagent in organic synthesis. 2,6-Difluoro-4-isopropoxybenzoic acid has been used in the synthesis of a variety of compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of a variety of heterocyclic compounds, such as quinazolines, quinoxalines, and quinolines.

properties

IUPAC Name

2,6-difluoro-4-propan-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-5(2)15-6-3-7(11)9(10(13)14)8(12)4-6/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVGOERORRXUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C(=C1)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-isopropoxybenzoic acid

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